molecular formula C12H21NOSn B12897183 5-Cyclopropyl-4-(triethylstannyl)-1,2-oxazole CAS No. 651341-66-1

5-Cyclopropyl-4-(triethylstannyl)-1,2-oxazole

Katalognummer: B12897183
CAS-Nummer: 651341-66-1
Molekulargewicht: 314.01 g/mol
InChI-Schlüssel: REZMUUILUFOUKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-4-(triethylstannyl)isoxazole is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-(triethylstannyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) complexes . Another method includes the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of 5-Cyclopropyl-4-(triethylstannyl)isoxazole typically involves large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The use of eco-friendly and cost-effective synthetic routes is highly desirable to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-4-(triethylstannyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.

    Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce reduced isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-4-(triethylstannyl)isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-4-(triethylstannyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-3-(4-chlorophenyl)isoxazole
  • 5-Methyl-3-(4-trifluoromethylphenyl)isoxazole
  • 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazole

Uniqueness

5-Cyclopropyl-4-(triethylstannyl)isoxazole is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties and reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

651341-66-1

Molekularformel

C12H21NOSn

Molekulargewicht

314.01 g/mol

IUPAC-Name

(5-cyclopropyl-1,2-oxazol-4-yl)-triethylstannane

InChI

InChI=1S/C6H6NO.3C2H5.Sn/c1-2-5(1)6-3-4-7-8-6;3*1-2;/h4-5H,1-2H2;3*1H2,2H3;

InChI-Schlüssel

REZMUUILUFOUKT-UHFFFAOYSA-N

Kanonische SMILES

CC[Sn](CC)(CC)C1=C(ON=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.